2-hydroxy-3-methoxybenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone
Description
Historical Evolution of Triazine-Pyrazole-Hydrazone Architectures
The development of triazine-pyrazole-hydrazone hybrids stems from three distinct chemical lineages that converged in the late 20th century. The triazine component originates from cyanuric chloride derivatives first synthesized in 1827, with their pharmaceutical potential recognized through melamine-based structures in the 1950s. Pyrazole chemistry advanced significantly after Knorr's 1883 discovery of the acid-catalyzed cyclocondensation of hydrazines with 1,3-diketones, later optimized for drug discovery through Celecoxib derivatives in the 1990s. Hydrazone linkages gained prominence as bioisosteres for peptide bonds following their application in isoniazid derivatives for tuberculosis treatment.
The integration of these components began with early attempts to modify triazine herbicides in the 1970s, where researchers appended pyrazole rings to enhance target specificity. A pivotal advancement occurred in 2015 when Murahari et al. demonstrated that thiophene-pyrazole-triazine hybrids exhibited dual COX-2 inhibition and anticancer activity. Parallel work by Abdellatif in 2018 established the critical role of hydrazone spacers in maintaining planarity between triazine and aromatic systems while allowing rotational freedom for receptor binding. Modern synthetic approaches, such as the acetic acid-mediated one-pot method described by Elgemeie (2022), enable efficient assembly of these complex architectures through sequential enamine formation and cyclocondensation.
Structural Uniqueness and Pharmacophoric Significance
The compound's structure (Figure 1) exhibits three distinct pharmacophoric regions:
- Triazine Core : The 1,3,5-triazine ring provides a electron-deficient π-system that facilitates charge-transfer interactions. The 4-anilino substituent introduces asymmetry while maintaining planarity through conjugation with the triazine's nitrogen lone pairs.
- Pyrazole Module : The 3,5-dimethylpyrazole moiety contributes a proton-donor site (N-H) and two methyl groups that create a hydrophobic pocket. X-ray crystallographic studies of analogous compounds show the pyrazole ring dihedral angle relative to triazine typically measures 12-15°, allowing optimal spatial orientation for target engagement.
- Hydrazone Bridge : The -(NH-N=CH)- linker between triazine and benzaldehyde derivatives enables tautomerism (keto-enol equilibrium) while providing hydrogen bond donor/acceptor sites. Substituent effects are pronounced here - the 2-hydroxy-3-methoxybenzaldehyde group introduces intramolecular hydrogen bonding (O-H⋯N) that rigidifies the structure, as evidenced by NMR studies of similar hydrazones.
Table 1 : Key Structural Parameters from Computational Analysis
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| Triazine-pyrazole dihedral | 14.2° | Facilitates π-stacking interactions |
| Hydrazone C=N bond length | 1.28 Å | Indicates partial double bond character |
| O-H⋯N hydrogen bond | 2.01 Å | Stabilizes molecular conformation |
The methoxy group at position 3 of the benzaldehyde ring enhances lipid solubility (calculated logP = 2.8) while the ortho-hydroxy group enables metal chelation, a feature exploited in catalytic applications. This combination creates a multifunctional scaffold with predicted binding affinities across multiple target classes, including kinase enzymes and G-protein coupled receptors.
Academic Relevance in Modern Heterocyclic Chemistry
This compound embodies four key trends in contemporary heterocyclic chemistry:
Hybridization Strategies : Combining triazine's electron deficiency with pyrazole's proton donor capability creates complementary electronic environments. Recent work by Raghu et al. (2022) demonstrated that such hybrids inhibit EGFR tyrosine kinase at nanomolar concentrations through simultaneous triazine-ATP binding and pyrazole allosteric modulation.
Green Synthesis Protocols : The acetic acid-mediated synthesis reported by Elgemeie represents an advancement over traditional methods requiring toxic solvents. This one-pot approach achieves 78-92% yields by exploiting the dual role of acetic acid as catalyst and solvent, aligning with green chemistry principles.
Computational-Guided Design : Density functional theory (DFT) studies of analogous structures reveal HOMO localization on the triazine ring (-7.2 eV) and LUMO on the hydrazone bridge (-2.8 eV), suggesting charge-transfer-mediated bioactivity. Molecular dynamics simulations predict stable binding to COX-2 (RMSD < 1.5 Å over 50 ns).
Diversification Potential : The presence of multiple reactive sites allows sequential functionalization. As demonstrated by Mikhaylichenko (2022), the anilino group can undergo Ullmann coupling, while the pyrazole methyl groups are susceptible to radical halogenation. This enables rapid generation of derivative libraries for structure-activity relationship studies.
Properties
Molecular Formula |
C22H22N8O2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[(E)-[[4-anilino-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C22H22N8O2/c1-14-12-15(2)30(29-14)22-26-20(24-17-9-5-4-6-10-17)25-21(27-22)28-23-13-16-8-7-11-18(32-3)19(16)31/h4-13,31H,1-3H3,(H2,24,25,26,27,28)/b23-13+ |
InChI Key |
ZKKUAXMYCWXKSZ-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)OC)O)NC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC=C3)OC)O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-methoxybenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Formation of 2-hydroxy-3-methoxybenzaldehyde: This can be synthesized by the reaction of guaiacol with formaldehyde in the presence of a catalyst such as magnesium chloride and triethylamine in tetrahydrofuran (THF) under reflux conditions.
Synthesis of 4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine: This intermediate can be prepared by reacting 4-anilinotriazine with 3,5-dimethylpyrazole under suitable conditions.
Condensation Reaction: The final step involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Depending on the substituent, products can vary widely, including halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-hydroxy-3-methoxybenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is a complex organic molecule with potential applications in scientific research. This compound, also known as CHEMBL3197433, has a molecular weight of 430.5 g/mol and the molecular formula C22H22N8O2 .
Chemical Structure and Identifiers
The compound's structure includes a hydrazone moiety linked to a triazine ring, which is further substituted with an anilino group and a dimethylpyrazolyl group. The 2-hydroxy-3-methoxybenzaldehyde fragment contributes additional functionality .
Key identifiers for this compound include:
- PubChem CID: 135490278
- IUPAC Name: 2-[(E)-[[4-anilino-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol
- InChI Key: ZKKUAXMYCWXKSZ-YDZHTSKRSA-N
- SMILES: CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)OC)O)NC4=CC=CC=C4)C
- CHEMBL ID: CHEMBL3197433
Potential Applications
While specific applications of this compound are not detailed in the provided search results, the presence of several biologically active substructures suggests potential uses in various areas of scientific research:
Pharmaceutical Research
The triazine, pyrazole, and hydrazone moieties are common in various drug candidates. Triazines, for instance, have been explored for their anticancer, antiviral, and antibacterial activities . Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . Hydrazones are versatile pharmacophores with applications in drug discovery due to their ability to inhibit a variety of enzymes .
Chemical Biology
This compound could be utilized as a building block in combinatorial chemistry for creating libraries of compounds with diverse structures and biological activities. Its complex structure allows for various modifications to optimize its activity and selectivity .
Material Science
The compound's structure might lend itself to applications in material science, such as in the development of new dyes or pigments, due to the presence of the aromatic rings and the potential for conjugation .
Anticonvulsant Activity
Research on thiazole derivatives indicates that compounds with methoxy phenyl groups can exhibit anticonvulsant properties . Given the structural similarities, this compound might be explored for similar activities .
Antimycotic Potency
2-hydroxy-4-methoxybenzaldehyde has demonstrated antimycotic potency, suggesting that related compounds with similar structural features could also be investigated for antifungal activities .
Synthesis of Biologically Active Molecules
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of hydrazone-triazine hybrids. Below is a comparative analysis with analogous molecules, focusing on structural features, physicochemical properties, and synthesis methodologies.
Structural Analogues
2.1.1. 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-Bromophenyl)-1H-Pyrazol-5-yl)-(6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one (41)
- Core Structure: Combines a triazinoindole system with a bromophenyl-substituted pyrazole.
- Key Differences: Lacks the hydrazone linkage and methoxybenzaldehyde group present in the target compound. The bromophenyl substituent may enhance lipophilicity compared to the anilino group .
- Synthesis : Utilizes multi-step reactions starting from indole derivatives, contrasting with the direct hydrazone formation in the target compound .
2.1.2. 4-[(2-Hydroxy-3-Methoxybenzylidene)4-Amino]1,2,4-Triazol-5-Thione
- Core Structure : Features a triazole-thione ring instead of triazine, linked to methoxybenzaldehyde via a Schiff base.
- Key Differences: The triazole-thione system confers different electronic properties (e.g., sulfur participation in coordination) compared to the triazine-pyrazole scaffold. The absence of an anilino group reduces steric bulk .
- Applications : Used in solid-phase extraction (SPE) cartridges, highlighting its utility in analytical chemistry .
[6-(4-Chloro-3,5-Dimethylpyrazol-1-yl)Pyridazin-3-yl]Hydrazine
- Core Structure: Pyridazinone-hydrazone with a chloro-dimethylpyrazole substituent.
- Key Differences: The pyridazinone ring replaces the triazine core, altering π-conjugation and hydrogen-bonding capabilities. The chloro substituent increases electronegativity relative to the methyl groups in the target compound .
- Physicochemical Properties : LogP = 1.34, suggesting moderate lipophilicity; comparable to the target compound’s estimated LogP (~2.0–2.5) based on structural similarity .
Physicochemical and Electronic Properties
- Hydrazone Linkage: Present in both the target compound and [6-(4-Chloro...)hydrazine, enabling metal coordination. The electron-withdrawing triazine core in the target compound may enhance acidity of the hydrazone proton compared to pyridazinone derivatives .
- Substituent Effects : The 3,5-dimethylpyrazole group in the target compound increases steric hindrance but improves stability versus the 4-bromophenyl group in Compound 41 .
Biological Activity
The compound 2-hydroxy-3-methoxybenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is a hydrazone derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 320.33 g/mol. The structure includes a hydrazone linkage which is known to confer various biological activities.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of hydrazone derivatives. For instance, a study on related compounds showed that the minimum inhibitory concentration (MIC) values ranged from 80 μg/mL to 250 μg/mL against various bacteria. The compound's effectiveness was particularly noted against Staphylococcus aureus and Agrobacterium tumefaciens, with IC50 values of 84.12 μg/mL and 99.09 μg/mL respectively .
| Microorganism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 84.12 | 125 |
| Agrobacterium tumefaciens | 99.09 | 150 |
Antioxidant Activity
The antioxidant activity of this compound can be evaluated through various assays such as DPPH radical scavenging and β-carotene bleaching. In comparative studies, the IC50 values for antioxidant activity were determined as follows:
| Assay | IC50 (mg/mL) |
|---|---|
| DPPH Inhibition | 9.04 |
| β-Carotene Bleaching | 0.25 |
| Ferrozine-Fe²⁺ Complex Formation | 2.31 |
These results indicate that the compound exhibits significant antioxidant potential, which may be attributed to its ability to scavenge free radicals and chelate metal ions .
Anticancer Activity
Hydrazones are recognized for their anticancer properties due to their ability to interact with DNA and inhibit cancer cell proliferation. A study focusing on similar hydrazone compounds reported promising results in inhibiting the growth of various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through oxidative stress pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of several hydrazones found that derivatives similar to our compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy.
- Antioxidant Mechanisms : Research has shown that compounds with similar structures can effectively reduce oxidative stress markers in vitro, indicating potential therapeutic applications in diseases associated with oxidative damage.
Q & A
Basic: What is the standard synthetic route for preparing this hydrazone derivative?
Answer:
The compound can be synthesized via condensation of a hydrazine-containing triazine precursor (e.g., 4-amino-3,5-bis-substituted-1,2,4-triazole) with 2-hydroxy-3-methoxybenzaldehyde. A typical protocol involves:
- Dissolving the triazole hydrazine derivative in absolute ethanol with glacial acetic acid as a catalyst.
- Refluxing with the aldehyde (4–12 hours) to form the hydrazone bond via nucleophilic addition-elimination.
- Purification via reduced-pressure solvent evaporation, filtration, and recrystallization (e.g., water-ethanol systems) .
Basic: Which spectroscopic techniques confirm the structure and purity of this compound?
Answer:
Key characterization methods include:
- FT-IR : To confirm C=N (hydrazone, ~1600–1680 cm⁻¹) and phenolic O-H (~3200–3500 cm⁻¹) stretches.
- NMR (¹H/¹³C) : Assign signals for aromatic protons (δ 6.5–8.5 ppm), triazine/pyrazole methyl groups (δ 2.1–2.3 ppm), and hydrazone NH (δ 9–10 ppm, if present).
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- TLC : Monitor reaction progress using systems like petroleum ether/ethyl acetate (4:1) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Critical variables include:
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) may enhance solubility of intermediates but require careful distillation. Ethanol with glacial acetic acid balances reactivity and safety .
- Catalysis : Acidic conditions (e.g., HCl in acetic acid) accelerate hydrazone formation but may require neutralization post-reaction .
- Reaction Time : Extended reflux (e.g., 12–18 hours) improves conversion but risks side reactions (e.g., triazine ring hydrolysis). Monitor via TLC .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) achieves higher purity than recrystallization alone, albeit with lower scalability .
Advanced: How to resolve contradictions in reported synthetic yields across studies?
Answer:
Discrepancies (e.g., 65% vs. 80–85% yields ) arise from:
- Substituent Effects : Bulky groups (e.g., 3,5-dimethylpyrazole) may sterically hinder condensation, reducing yields.
- Workup Protocols : Rapid cooling and ice-water quenching minimize byproduct formation but may trap impurities.
- Catalyst Loading : Excess acetic acid (≥5 drops per 0.001 mol substrate) improves protonation of the hydrazine nucleophile .
- Purity of Starting Materials : Hydrazine precursors must be anhydrous; trace moisture lowers reactivity .
Methodological: What purification strategies are recommended post-synthesis?
Answer:
A tiered approach ensures purity:
Initial Isolation : Filter and wash with ice-c ethanol to remove unreacted aldehyde .
Chromatography : Use silica gel columns with gradients (e.g., petroleum ether → ethyl acetate) for polar impurities .
Recrystallization : Optimize solvent pairs (e.g., ethanol-water) via solubility testing.
Final Validation : Confirm purity via melting point consistency and HPLC (if available) .
Mechanistic: What is the reaction pathway for hydrazone formation in triazine derivatives?
Answer:
The mechanism proceeds via:
Hydrazine Activation : Protonation of the hydrazine NH₂ group (by acetic acid) enhances nucleophilicity.
Aldehyde Attack : Hydrazine attacks the carbonyl carbon of 2-hydroxy-3-methoxybenzaldehyde, forming a tetrahedral intermediate.
Elimination : Loss of water yields the hydrazone bond (C=N).
Aromatic Stabilization : Conjugation with the triazine ring and methoxy/pyrazole substituents stabilizes the product .
Advanced: How to design stability studies for this hydrazone under physiological conditions?
Answer:
- pH-Dependent Stability : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC. Hydrazones are prone to hydrolysis in acidic media.
- Light Sensitivity : Expose to UV-Vis light (300–500 nm) and track spectral changes (UV-Vis spectroscopy).
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
